molecular formula C7H12OSSi B14423768 Trimethyl[(thiophen-2-yl)oxy]silane CAS No. 83043-44-1

Trimethyl[(thiophen-2-yl)oxy]silane

Cat. No.: B14423768
CAS No.: 83043-44-1
M. Wt: 172.32 g/mol
InChI Key: ZOHIYDGINIUTPN-UHFFFAOYSA-N
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Description

Trimethyl[(thiophen-2-yl)oxy]silane (C10H16OSSi) is a silyl enol ether derivative featuring a thiophene moiety. This compound is synthesized via the reaction of 3-phenyl-1-(thiophen-2-yl)propan-1-one with trimethylsilyl chloride (TMSCl) under basic conditions, typically using NaHMDS or LDA as a deprotonating agent . Purification via flash column chromatography (e.g., toluene/dichloromethane 80:20) yields the product in high purity (97% yield) . The thiophene ring contributes to its electronic profile, making it a versatile intermediate in organic synthesis, particularly in reactions involving aryl migration and elimination to form α-arylated enones .

Properties

CAS No.

83043-44-1

Molecular Formula

C7H12OSSi

Molecular Weight

172.32 g/mol

IUPAC Name

trimethyl(thiophen-2-yloxy)silane

InChI

InChI=1S/C7H12OSSi/c1-10(2,3)8-7-5-4-6-9-7/h4-6H,1-3H3

InChI Key

ZOHIYDGINIUTPN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[(thiophen-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of thiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(thiophen-2-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(thiophen-2-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl[(thiophen-2-yl)oxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The thiophene ring can participate in π-π interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in (Z)-trimethyl((1-(4-(trifluoromethyl)phenyl)prop-1-en-1-yl)oxy)silane) enhance electrophilicity, favoring nucleophilic attacks .
  • Bulkier groups (e.g., triethoxy in Triethoxy-2-thienylsilane) improve hydrolytic stability but may reduce reaction rates due to steric hindrance .

Key Observations :

  • The presence of thiophene in 6m correlates with higher yields (97%) compared to phenyl or aliphatic analogues (37–85%), likely due to favorable electronic interactions during silylation .
  • Steric hindrance in aliphatic derivatives (e.g., 6n) reduces yields, as seen in the 37% yield for 6n .

Reactivity in Organic Reactions

  • Aryl Migration/Elimination : this compound (6m) undergoes I(III)-mediated aryl migration to form 2-phenyl-1-(thiophen-2-yl)prop-2-en-1-one (7m) with 79% yield, demonstrating superior reactivity over phenyl-substituted analogues .
  • Electrophilic Substitution : Thiophene-containing silanes exhibit enhanced reactivity toward electrophiles (e.g., CsF-mediated functionalization) compared to purely aliphatic derivatives .

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